Studies have explored 2,6-difluoroaniline as a building block for synthesizing novel herbicidal compounds. For instance, researchers synthesized N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, demonstrating herbicidal activity. Source: PubChem [PubChem 2,6-Difluoroaniline: )]
Scientists have investigated 2,6-difluoroaniline for its potential in developing p38α kinase inhibitors. p38α is an enzyme involved in various cellular processes, and its inhibition can be beneficial in treating certain diseases. Research has focused on creating a series of 2,6,9-trisubstituted purine inhibitors containing the 2,6-difluoroaniline moiety to target p38α kinase. Source: Sigma-Aldrich [2,6-Difluoroaniline: ]
The unique properties of 2,6-difluoroaniline make it a valuable intermediate in the synthesis of various pharmaceuticals. For example, some studies have employed it in creating substituted phenylthiomorpholine dioxide, a compound with potential pharmaceutical applications. Source: Sigma-Aldrich [2,6-Difluoroaniline: ]
2,6-Difluoroaniline possesses a benzene ring structure with amine (-NH2) and two fluorine (-F) substituents. The amine group is attached at the 1st position (directly bonded to the carbon atom in the ring), while the fluorine atoms are located at the 2nd and 6th positions relative to the amine group. This specific arrangement is denoted by the prefix "2,6-" in its name.
2,6-Difluoroaniline can participate in various chemical reactions due to the presence of the amine group. Here are some notable examples:
The amine group activates the aromatic ring towards electrophilic aromatic substitution reactions. For example, it can react with diazonium salts to form azo dyes.
The amine group can undergo acylation reactions with acid chlorides or anhydrides to form amides.
The amine group can participate in condensation reactions with aldehydes or ketones to form imines or enamines, respectively.
Flammable;Irritant